

Isolation and characterization of α -Damascone from Bulgarian rose oil

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Compound of Interest

Compound Name: *alpha-Damascone*

Cat. No.: *B1235874*

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An In-depth Technical Guide to the Isolation and Characterization of α -Damascone from Bulgarian Rose Oil

Introduction

Bulgarian rose oil, derived from the petals of *Rosa damascena* P. Miller, is a highly esteemed essential oil in the fragrance and cosmetics industries.[1] Its complex and desirable aroma is a result of a mixture of over 300 individual components.[1][2] While compounds like citronellol, geraniol, and nerol are present in high concentrations, the characteristic floral and fruity scent is significantly influenced by trace components with very low odor thresholds.[1][3] Among these are the "rose ketones," including the isomeric damascones.

α -Damascone, a C13-norisoprenoid, is a crucial contributor to the overall fragrance profile of rose oil, imparting a distinctive fruity, floral, and slightly woody-tobacco aroma.[4][5] Despite its presence in minute quantities, its powerful scent makes it a key marker for the quality and authenticity of the oil.[6] This technical guide provides a detailed overview of the methodologies for the isolation and subsequent characterization of α -Damascone from Bulgarian rose oil, intended for researchers, scientists, and professionals in drug development and fragrance chemistry.

Data Presentation

Chemical and Physical Properties of α -Damascone

Property	Value	Reference
Chemical Formula	C ₁₃ H ₂₀ O	[7]
Molecular Weight	192.30 g/mol	[8]
IUPAC Name	1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one	[5]
CAS Number	43052-87-5	[5]
Odor Profile	Floral-fruity, rose-like with honey and tobacco facets.	[5]
Density (25°C)	0.928 - 0.938 g/mL	[9][10]
Refractive Index (20°C)	1.492 - 1.500	[4][9][10]
Boiling Point	Not specified	
Solubility	Soluble in 95% ethanol.	[9]

Typical Composition of Bulgarian Rose Oil (*Rosa damascena* Mill.)

Bulgarian rose oil is a complex mixture. The concentration of its components can vary based on factors like harvest time, climate, and distillation process. The major components are terpene alcohols, while hydrocarbons act as fixatives.[2][3]

Component	Concentration Range (%)	Role	Reference
β -Citronellol	13.36 - 31.15%	Odor Carrier	[3][11]
Geraniol	9.07 - 21.24%	Odor Carrier	[3][11]
Nerol	4.30 - 7.5%	Odor Carrier	[11][12]
Heneicosane	5.8 - 18.6%	Odor Fixator	[3][12]
Nonadecane	8.51 - 15.06%	Odor Fixator	[3][11][12]
Phenylethyl alcohol	~4%	Odor Carrier	[3]
β -Damascone	~0.01% (100 ppm)	Key Aroma Compound	[6]
α -Damascone	Trace Amount	Key Aroma Compound	[5]

Experimental Protocols

Extraction of Rose Oil from *Rosa damascena* Petals

The primary method for extracting essential oil from Bulgarian roses is steam distillation, a process that has been refined over centuries.[13][14] A variation known as cohobation is often employed to maximize the yield of water-soluble aromatic compounds.[15]

Methodology: Steam Distillation with Cohobation

- **Harvesting:** Fresh rose blossoms are hand-picked at dawn when the concentration of volatile oils is at its highest.[13][14]
- **Distillation Setup:** The fresh petals are placed in a copper still and covered with water.[13][16]
- **Primary Distillation:** Low-pressure steam is passed through the blossoms. This ruptures the oil glands in the petals, releasing the volatile aromatic compounds.[1] The resulting vapor, a mixture of steam and rose oil, is passed through a condenser.

- Separation: The condensed liquid, a mixture of rose water (hydrosol) and rose oil, is collected. The less dense rose oil naturally separates and floats on top of the rose water.[13]
- Cohobation (Redistillation): The distillation waters from the primary phase, which still contain valuable water-soluble aromatic compounds like phenyl ethyl alcohol, are redistilled.[15]
- Collection: The oil obtained from the cohobation process is combined with the oil from the primary distillation to produce the final "rose otto".[17] It takes approximately 3,000-3,500 kg of rose petals to produce 1 kg of rose oil.[2]

Isolation of α -Damascone Fraction

Due to the complexity of rose oil and the trace concentration of α -Damascone, chromatographic techniques are essential for its isolation.[1]

Methodology: Preparative Column Chromatography

- Sample Preparation: A known quantity of the extracted Bulgarian rose oil is dissolved in a minimal amount of a non-polar solvent, such as hexane.[1]
- Column Packing: A glass column is packed with a stationary phase, typically silica gel.[1]
- Loading: The dissolved rose oil sample is carefully loaded onto the top of the silica gel column.[1]
- Elution: A mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is passed through the column.[1]
- Fraction Collection: The components of the oil travel down the column at different rates based on their polarity, leading to separation.[1] Fractions of the eluate are collected sequentially.
- Monitoring: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing damascones.
- Consolidation: Fractions identified as containing the target compound, α -Damascone, are combined. The solvent is then removed by evaporation under reduced pressure to yield a concentrated fraction.[1]

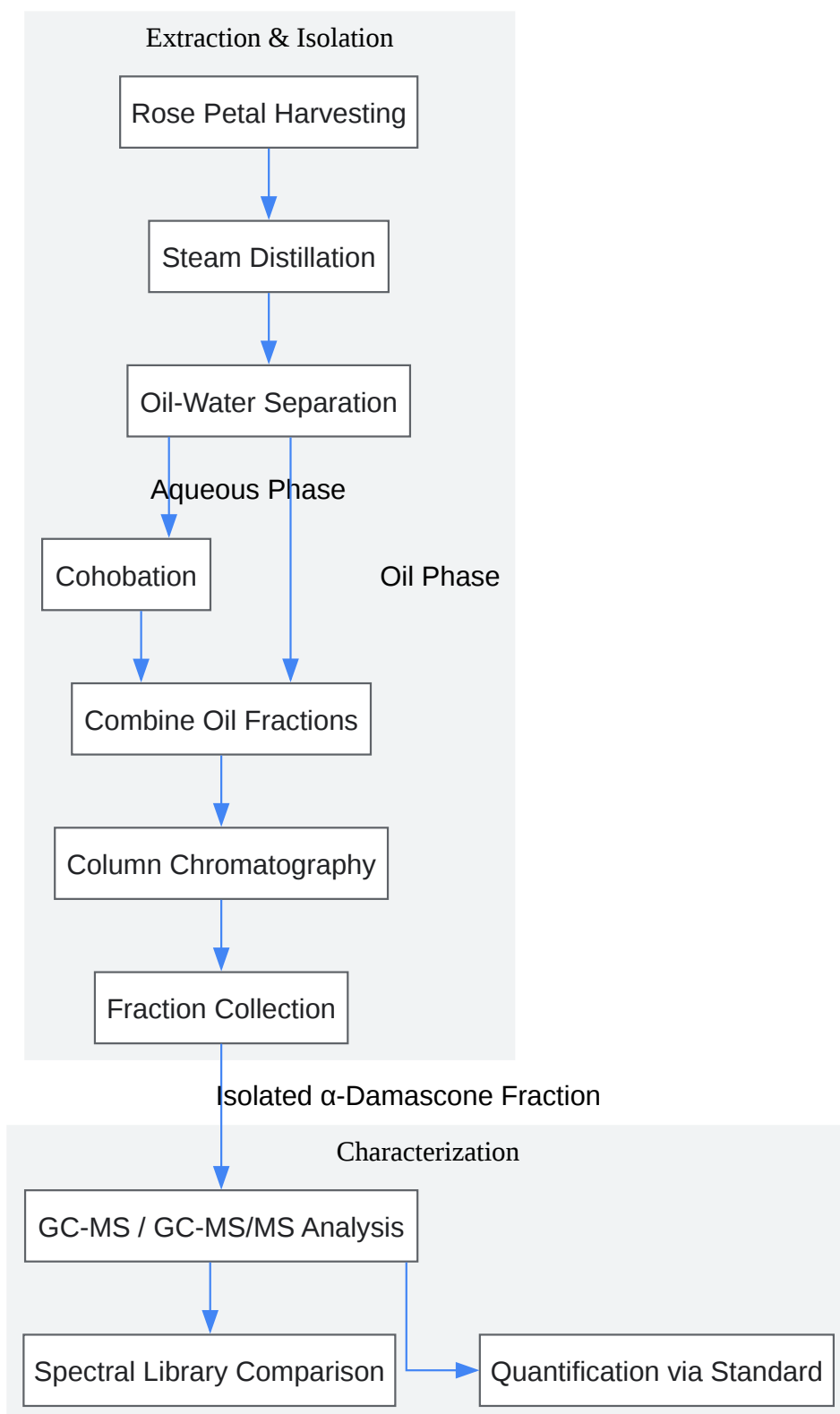
Characterization and Quantification of α -Damascone

The definitive identification and quantification of α -Damascone requires high-resolution analytical techniques.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- **System:** A high-resolution capillary gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A polar column (e.g., DB-Wax or equivalent) is often employed for the analysis of essential oil components.[\[18\]](#)
- **Sample Injection:** A diluted sample of the isolated fraction (or the whole rose oil for quantification) is injected into the GC. A typical dilution might be 0.1% in chloroform.[\[6\]](#)
- **GC Separation:** The gas chromatograph separates the volatile components of the sample based on their boiling points and interaction with the column's stationary phase. The oven temperature is programmed to ramp up gradually to ensure good separation.
- **MS Detection:** As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting mass spectrum shows the molecular weight and fragmentation pattern of the molecule.[\[1\]](#)
- **Identification:** The mass spectrum of the peak corresponding to α -Damascone is compared to a reference spectrum from a spectral library (e.g., NIST) or an analytical standard.[\[4\]](#)[\[7\]](#) The retention index is also used as a confirmation point.[\[9\]](#)
- **Quantification:** For quantitative analysis, a calibration curve is prepared using an analytical standard of α -Damascone.[\[4\]](#) The peak area of α -Damascone in the sample chromatogram is compared to the calibration curve to determine its concentration. Due to potential co-elution in complex matrices like rose oil, tandem mass spectrometry (GC-MS/MS) can be used for more selective and accurate quantification.[\[6\]](#)

Mandatory Visualization



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Caption: Experimental workflow for the isolation and characterization of α -Damascone.

Caption: Chemical structure of α -Damascone.

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